1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone -

1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone

Catalog Number: EVT-3915050
CAS Number:
Molecular Formula: C17H21ClN4O
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, often responsible for resistance to first-generation EGFR inhibitors []. It exhibits high potency and specificity towards these drug-resistant mutants while sparing wild-type EGFR [].
  • Relevance: The core structure of PF-06459988 contains a substituted pyrrolo[2,3-d]pyrimidine, which shares a heterocyclic nitrogen-containing scaffold with the 1-methyl-1H-pyrazole group in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone []. Both compounds are designed to target specific kinases, highlighting the importance of these heterocyclic systems in medicinal chemistry.

PF-06747775

  • Compound Description: PF-06747775 is an irreversible inhibitor of oncogenic EGFR mutants, including those with the T790M mutation []. Developed as a potential treatment for non-small-cell lung cancer (NSCLC), it demonstrates improved kinome selectivity and potent activity against common EGFR mutations [].
  • Relevance: Similar to PF-06459988, PF-06747775 also contains a substituted purine ring system, showcasing its significance in targeting EGFR mutants []. This heterocyclic scaffold is structurally related to the 1-methyl-1H-pyrazole moiety found in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone, highlighting a common structural feature in kinase inhibitors.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1) []. It displays promising antitumor activity in preclinical models, particularly in combination with other anticancer agents [].
  • Relevance: This compound contains a 3-methoxy-1-methyl-pyrazol-4-yl moiety within its structure, directly aligning with the 1-methyl-1H-pyrazol-4-yl group present in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone []. This shared structural element emphasizes the relevance of substituted pyrazoles in medicinal chemistry, specifically for developing kinase inhibitors.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual inhibitor targeting both c-Met and Ron kinases, which are implicated in cancer development and progression []. It demonstrates a preferential binding affinity for the activated state of c-Met [].
  • Relevance: MK-8033 incorporates a 1-methyl-1H-pyrazol-4-yl group within its complex structure, directly mirroring the same substituent present in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone []. The presence of this shared structural feature in both a dual kinase inhibitor and a molecule potentially targeting kinases underscores the importance of this pyrazole derivative in medicinal chemistry, specifically for kinase inhibition.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase []. It exhibits promising in vivo antitumor activity in MET-dependent cancer models [].
  • Relevance: AMG 337 features a 1-methyl-1H-pyrazol-4-yl group as part of its structure []. This direct structural similarity to the same group in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone further highlights the significance of this specific pyrazole derivative in designing kinase inhibitors across various therapeutic areas.

6. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)* Compound Description: GDC-0994 is a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) that has entered early clinical development []. It shows promising activity in preclinical models by targeting the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer []. * Relevance: GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl moiety in its structure []. While this group is a close regioisomer of the 1-methyl-1H-pyrazol-4-yl substituent found in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone, the difference in the position of the nitrogen atom in the pyrazole ring highlights the subtle structural modifications that can impact the selectivity and potency of kinase inhibitors.

7. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)* Compound Description: Hu7691 is a selective inhibitor of the Akt kinase, specifically demonstrating a preference for Akt1 over Akt2 []. This selectivity profile potentially translates to reduced cutaneous toxicity, a common side effect of Akt inhibitors [].* Relevance: This compound contains a 1-methyl-1H-pyrazol-5-yl group [], similar to GDC-0994 and closely resembling the 1-methyl-1H-pyrazol-4-yl substituent found in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone. This recurring presence emphasizes the importance of this pyrazole derivative in kinase inhibitor development and further suggests that even subtle modifications, such as changes in the substitution pattern or the addition of fluorine atoms, can significantly influence the selectivity profile and potential therapeutic applications of these compounds.

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a novel positron emission tomography (PET) ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain []. It shows promising properties for in vivo imaging, including high potency, selectivity, and favorable brain penetration [].
  • Relevance: [11C]MG2-1812 incorporates a 1-methyl-1H-pyrazol-3-yl group as part of its structure []. While this group is a regioisomer of the 1-methyl-1H-pyrazol-4-yl substituent found in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone, this difference highlights the versatile nature of substituted pyrazoles in medicinal chemistry.

9. [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)* Compound Description: CH5183284/Debio 1347 is an orally available and selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) []. It exhibits promising antitumor activity in preclinical models against cancer cell lines with FGFR alterations [].* Relevance: CH5183284/Debio 1347 contains a pyrazole core structure [], highlighting the significance of this heterocyclic motif in the development of kinase inhibitors. Although the substitution pattern on the pyrazole ring differs from that of 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone, the presence of this shared core structure emphasizes their commonality as potential kinase inhibitors.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor []. It demonstrated significant effects in rodent models for schizophrenia without undesirable central nervous system side effects [].
  • Relevance: This molecule possesses a 1-ethyl-1H-pyrazol-4-yl moiety [], which is structurally similar to the 1-methyl-1H-pyrazol-4-yl group in 1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone. This close resemblance highlights the importance of substituted pyrazoles, particularly those with variations in the N-alkyl substituent, in medicinal chemistry for targeting different biological targets.

Properties

Product Name

1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-4-[(1-methylpyrazol-4-yl)methylamino]pyrrolidin-2-one

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C17H21ClN4O/c1-21-11-14(10-20-21)9-19-16-8-17(23)22(12-16)6-5-13-3-2-4-15(18)7-13/h2-4,7,10-11,16,19H,5-6,8-9,12H2,1H3

InChI Key

YRWPBPWTBQYDAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.